molecular formula C8H9NO2 B2783090 2-Methoxy-6-methylisonicotinaldehyde CAS No. 951795-43-0

2-Methoxy-6-methylisonicotinaldehyde

Cat. No.: B2783090
CAS No.: 951795-43-0
M. Wt: 151.165
InChI Key: QGTRPLQUBNMZLU-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylisonicotinaldehyde is a pyridine derivative featuring a methoxy group at position 2, a methyl group at position 6, and an aldehyde functional group at position 4 of the pyridine ring. The aldehyde group confers reactivity toward nucleophilic additions, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

2-methoxy-6-methylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-8(9-6)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTRPLQUBNMZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951795-43-0
Record name 2-methoxy-6-methylpyridine-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylisonicotinaldehyde typically involves the reaction of 2-methoxy-6-methylisonicotinic acid with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with considerations for cost-effectiveness and yield optimization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylisonicotinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylisonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Key Differences and Implications

Functional Group Reactivity :

  • The aldehyde group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acids or esters in analogs like 2-Methoxyisonicotinic acid or Methyl 2-(difluoromethyl)-6-methoxyisonicotinate. This makes it a versatile intermediate for synthesizing Schiff bases or heterocycles .
  • Carboxylic acid derivatives (e.g., 2-Hydroxy-6-methylisonicotinic acid) exhibit lower reactivity but higher stability, favoring applications in coordination chemistry or as ligands .

Substituent Effects :

  • Methoxy vs. Hydroxy/Chloro : Methoxy groups (electron-donating) increase lipophilicity and reduce hydrogen bonding, whereas hydroxy groups enhance solubility and intermolecular interactions. Chloro substituents (electron-withdrawing) elevate acidity and facilitate substitution reactions .
  • Difluoromethyl Group : The CF₂H group in Methyl 2-(difluoromethyl)-6-methoxyisonicotinate improves metabolic stability by resisting oxidative degradation, a critical feature in drug design .

Physicochemical Properties: Aldehyde-containing derivatives are prone to oxidation, necessitating storage under inert conditions, whereas esters and acids are more stable. For example, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is stored at 2–8°C to preserve integrity .

Biological Activity

2-Methoxy-6-methylisonicotinaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and an aldehyde functional group. Its molecular formula is C10H11N2OC_{10}H_{11}N_{2}O, and it has a molecular weight of 175.21 g/mol. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Gallstone Dissolution

A notable application of this compound is in gallstone dissolution . A comparative study showed that this compound, referred to as MMP (methyl-tertiary butyl ether), demonstrates superior efficacy in dissolving cholesterol and pigmented gallstones compared to traditional agents like MTBE. In vitro tests revealed a dissolubility rate of 88.2% for cholesterol gallstones, significantly higher than MTBE's 65.7% .

Case Studies

  • Gallstone Dissolution Study : In a controlled experiment involving hamster models, MMP was injected directly into the gallbladder. Results indicated a dissolubility of 59.0% for cholesterol gallstones and 54.3% for pigmented gallstones, outperforming MTBE (50.0% and 32.0%, respectively) with statistically significant differences (P < 0.05) .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that this compound inhibited the growth of various bacterial strains, including resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria.

ADMET Properties

In assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound, computational models predict favorable membrane permeability but raise concerns regarding its interaction with P-glycoprotein, which could affect its bioavailability . The predicted human oral bioavailability is considered poor; however, its absorption potential remains promising in certain contexts.

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